molecular formula C9H20ClNOS B1334964 S-Butyrylthiocholine chloride CAS No. 22026-63-7

S-Butyrylthiocholine chloride

Cat. No. B1334964
CAS RN: 22026-63-7
M. Wt: 225.78 g/mol
InChI Key: QYNZLUZQWOCGCH-UHFFFAOYSA-M
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Description

S-Butyrylthiocholine chloride, also known as (2-(Butyrylthio)ethyl)trimethylammonium chloride, is a substrate used to assay butyrylcholinesterase (BuChE) inhibitory activity . It is a sulfur-containing analog of butyrylcholine .


Molecular Structure Analysis

The molecular formula of S-Butyrylthiocholine chloride is C9H20ClNOS, and its molecular weight is 225.78 .


Physical And Chemical Properties Analysis

S-Butyrylthiocholine chloride is a white to beige powder . It is soluble in water at a concentration of 100 mg/mL .

Scientific Research Applications

1. Paper-Based Sensor for Cholinesterase Activity Measurement

S-Butyrylthiocholine chloride has been used in the development of a paper-based sensor embedded in a 3D printing device. This device measures butyrylcholinesterase activity in serum samples using butyrylthiocholine as an enzymatic substrate. The sensor, modified with a Carbon Black and Prussian Blue nanocomposite, enables butyrylcholinesterase activity measurement at low applied potential. It demonstrates suitability for screening analysis of BChE activity, indicating its potential application in point-of-care diagnostics (Scordo et al., 2018).

2. Study of Phospholipid Bilayers in the Presence of Ionic Liquids

Research involving S-Butyrylthiocholine chloride includes its use in the study of phospholipid bilayers hydrated by ionic liquid/water solutions. The study explored the impact of ionic liquids on the structure and stability of biomembranes, which could have implications for understanding membrane interactions in biological systems (Benedetto et al., 2014).

3. Butyrylcholinesterase Activity Assay

S-Butyrylthiocholine chloride is instrumental in validating the butyrylcholinesterase (BChE) activity assay. This assay is crucial in clinical chemistry as a diagnostic marker for intoxication with pesticides and nerve agents. It also aids in the characterization of cholinesterases and their inhibitors (Jońca et al., 2015).

4. Characterization of Rat Butyrylcholinesterase

S-Butyrylthiocholine chloride has been used in studies characterizing rat butyrylcholinesterase, an enzyme sensitive to certain pesticides. This research enhances understanding of the enzyme's properties and its differences from human BChE, which is significant for toxicological studies (Boeck et al., 2002).

5. Inhibitory Effects on Human Plasma Cholinesterase

Investigations into the inhibitory effects of certain dyes on human plasma cholinesterase using S-Butyrylthiocholine as a substrate have been conducted. These studies provide insights into the enzyme's interaction with different compounds, which could inform drug development and toxicology (Küçükkılınç & Ozer, 2005).

6. Biomonitoring in Estuarine Fish

S-Butyrylthiocholine chloride is used in the characterization of cholinesterases in estuarine fish, aiding in biomonitoring studies to assess exposure to environmental contaminants. This application is crucial for ecological research and environmental protection efforts (Monteiro et al., 2005).

Safety And Hazards

The safety data sheet for S-Butyrylthiocholine chloride advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers S-Butyrylthiocholine chloride has been cited in various reputable papers, including publications in Nature, Cell Research, Molecular Cancer, Cancer Cell, Cell Host Microbe, and Ann Rheum Dis .

properties

IUPAC Name

2-butanoylsulfanylethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZLUZQWOCGCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944630
Record name 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Butyrylthiocholine chloride

CAS RN

22026-63-7
Record name N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22026-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Butyrylthio)ethyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(butyrylthio)ethyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
J Kulys, EJ D'Costa - Biosensors and Bioelectronics, 1991 - Elsevier
… (12 units mg-I)), S-butyrylthiocholine chloride, glutaraldehyde (25%), phenylmethylsulphonylfluoride (PMSF) and diisopropylfluorophosphate (DIFP) were purchased from Sigma …
Number of citations: 0 www.sciencedirect.com
KY Khaw, NJY Chear, S Maran, KY Yeong… - Natural Product …, 2020 - koreascience.or.kr
… and acetylcholinesterase from electric eel, bovine serum albumin, 5,5′-dithiobis-2-nitrobenzoic acid, and butyrylcholinesterase from equine serum, and S-butyrylthiocholine chloride …
Number of citations: 0 www.koreascience.or.kr
N Jamila, KK Yeong, V Murugaiyah, A Atlas, I Khan… - pstorage-tf-iopjsd8797887.s3 …
… BChE inhibitory assay adopted the same procedure using the butyrylcholinesterase enzyme and S-butyrylthiocholine chloride as substrate. Galanthamine was used as reference …
SH Omar, CJ Scott, AS Hamlin, HK Obied - Fitoterapia, 2018 - Elsevier
The focus of this study was on inhibition of enzymes involved in the pathogenesis Alzheimer's disease (AD) including prime amyloid beta (Aβ) producing enzyme (β-secretase: BACE-1) …
Number of citations: 0 www.sciencedirect.com
K Zilbeyaz, N Stellenboom, M Guney… - … of biochemical and …, 2018 - Wiley Online Library
… Acetylthiocholine iodide (substrate for the AChE assay), S-butyrylthiocholine chloride (substrate for the BuChE assay), 5,5′dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent) and …
Number of citations: 0 onlinelibrary.wiley.com
KY Khaw, V Murugaiyah… - Natural Product …, 2018 - synapse.koreamed.org
… (AChE) from electric eel, 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide,butyrylcholineterase (BChE) from equine serum, S-butyrylthiocholine chloride and physos…
Number of citations: 0 synapse.koreamed.org
WNNW Othman, SY Liew, KY Khaw… - Bioorganic & medicinal …, 2016 - Elsevier
… For BChE inhibitory assay, the same procedure was followed except that the enzyme and substrate used were BChE from the equine serum and S-butyrylthiocholine chloride, …
Number of citations: 0 www.sciencedirect.com
F Arduini, A Amine, D Moscone, F Ricci… - Analytical and …, 2007 - Springer
… BChE from horse serum, bovine serum albumin (BSA), S-butyrylthiocholine chloride (BTChCl), 5,5′-dithio-bis(2-nitrobenzoic acid), glutaraldehyde and paraoxon were purchased from …
Number of citations: 0 link.springer.com
MN Abu-Aisheh, A Al-Aboudi, MS Mustafa… - Heliyon, 2019 - Elsevier
… sources and used as received, unless otherwise indicated: Acetylcholineesterase, butyrylcholinesterase from equine serum, acetylthiocholine iodide, S-butyrylthiocholine chloride, …
Number of citations: 0 www.sciencedirect.com
J Fang, P Wu, R Yang, L Gao, C Li, D Wang… - … Pharmaceutica Sinica B, 2014 - Elsevier
… 5,5′-dithiobis-(2-nitrobenzoic acid) (Ellman׳s reagent, DTNB), acetylthiocholine iodide (S-ACh), S-butyrylthiocholine chloride (BuSCh), donepezil hydrochloride and tetraisopropyl …
Number of citations: 0 www.sciencedirect.com

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